N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-4-[4-(2-METHYL-2-PROPANYL)BENZYL]-1-PIPERAZINECARBOXAMIDE
Overview
Description
N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-4-[4-(2-METHYL-2-PROPANYL)BENZYL]-1-PIPERAZINECARBOXAMIDE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-4-[4-(2-METHYL-2-PROPANYL)BENZYL]-1-PIPERAZINECARBOXAMIDE typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the benzyl group: The piperazine ring is then reacted with 4-tert-butylbenzyl chloride under basic conditions to introduce the benzyl group.
Coupling with the phenyl group: The final step involves coupling the intermediate with 5-chloro-2,4-dimethoxyphenyl isocyanate to form the desired carboxamide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:
Use of catalysts: Catalysts such as palladium or platinum may be used to enhance the reaction rate.
Control of temperature and pressure: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Purification techniques: Techniques such as recrystallization or chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-4-[4-(2-METHYL-2-PROPANYL)BENZYL]-1-PIPERAZINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or phenyl derivatives.
Scientific Research Applications
N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-4-[4-(2-METHYL-2-PROPANYL)BENZYL]-1-PIPERAZINECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-4-[4-(2-METHYL-2-PROPANYL)BENZYL]-1-PIPERAZINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to receptors: Modulating the activity of specific receptors in the body.
Inhibiting enzymes: Blocking the activity of enzymes involved in disease processes.
Altering cellular pathways: Affecting signaling pathways that regulate cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-tert-butylbenzyl)-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide
- 4-(4-tert-butylbenzyl)-N-(5-chloro-2-methoxyphenyl)-1-piperazinecarboxamide
- 4-(4-tert-butylbenzyl)-N-(5-chloro-2,4-dimethoxyphenyl)-1-piperazineacetamide
Uniqueness
N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-4-[4-(2-METHYL-2-PROPANYL)BENZYL]-1-PIPERAZINECARBOXAMIDE is unique due to its specific substitution pattern on the benzyl and phenyl rings, which may confer distinct pharmacological properties compared to similar compounds.
Properties
IUPAC Name |
4-[(4-tert-butylphenyl)methyl]-N-(5-chloro-2,4-dimethoxyphenyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32ClN3O3/c1-24(2,3)18-8-6-17(7-9-18)16-27-10-12-28(13-11-27)23(29)26-20-14-19(25)21(30-4)15-22(20)31-5/h6-9,14-15H,10-13,16H2,1-5H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPNFKZIGOUYHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=CC(=C(C=C3OC)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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